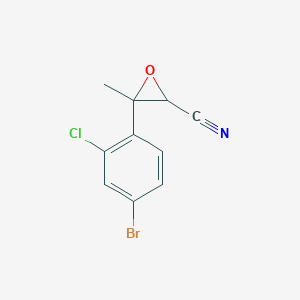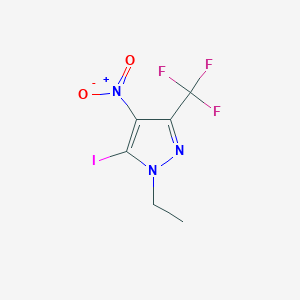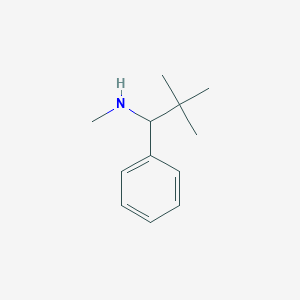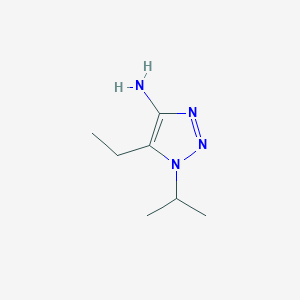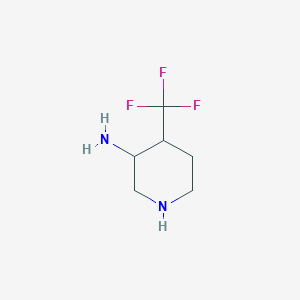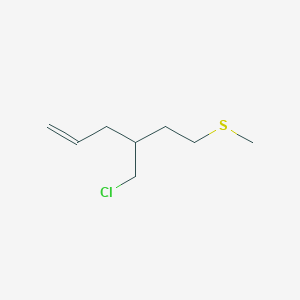
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with hex-1-ene as the primary starting material.
Methylsulfanylation: The methylsulfanyl group is introduced by reacting the intermediate product with a methylthiolating agent, such as methylthiol, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the hexene backbone can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfanyl group.
Addition: Halogens like bromine or chlorine can be added to the double bond under mild conditions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Addition: Products include dihalides or halohydrins.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene involves its ability to participate in various chemical reactions due to its functional groups. The chloromethyl group can act as an electrophile in substitution reactions, while the methylsulfanyl group can undergo oxidation. The double bond in the hexene backbone allows for addition reactions, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)hex-1-ene: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
6-(Methylsulfanyl)hex-1-ene: Lacks the chloromethyl group, limiting its use in substitution reactions.
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect reactivity and reaction conditions.
Uniqueness
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.
Propiedades
Fórmula molecular |
C8H15ClS |
|---|---|
Peso molecular |
178.72 g/mol |
Nombre IUPAC |
4-(chloromethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15ClS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
Clave InChI |
QQKHZJZXBMMHBE-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(CC=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
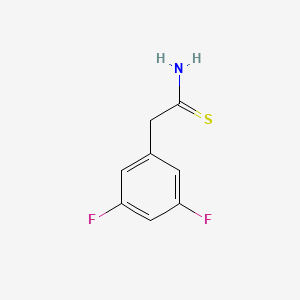
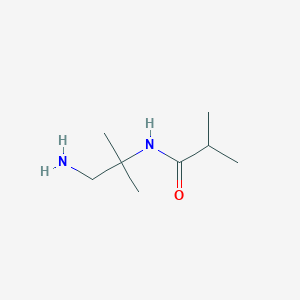
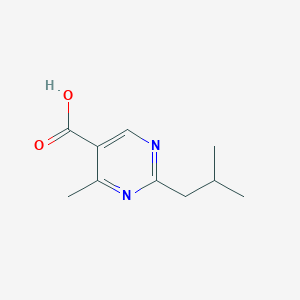
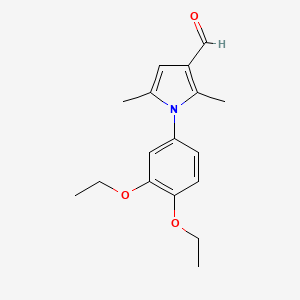
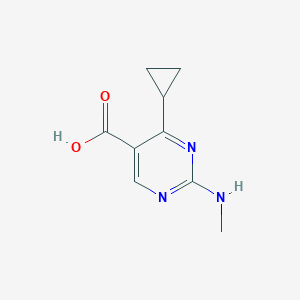
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
